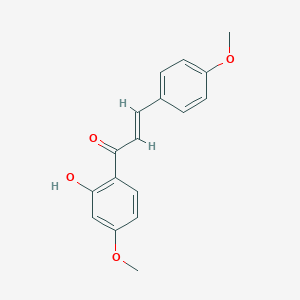

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Description

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one (CAS RN: 62881-44-1), also known as 4,4′-dimethoxy-2′-hydroxychalcone, is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Its molecular formula is C₁₇H₁₆O₄ (average mass: 284.31 g/mol), featuring a hydroxyl group at the ortho position (C2) and a methoxy group at the para position (C4) on ring A, while ring B has a methoxy group at the para position (C4′) . The compound’s structure is pivotal in dictating its physicochemical and biological properties, particularly in interactions involving hydrogen bonding (via the hydroxyl group) and electronic effects (via methoxy substituents) .

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-6-3-12(4-7-13)5-10-16(18)15-9-8-14(21-2)11-17(15)19/h3-11,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAPAFSEMHJNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347058 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-19-8 | |

| Record name | 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Conditions

In a typical procedure, 4-hydroxy-2-methoxyacetophenone reacts with 4-methoxybenzaldehyde in the presence of aqueous sodium hydroxide (40% w/v) at 25°C for 24–48 hours. The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the benzaldehyde carbonyl group, yielding the chalcone intermediate. Acidic work-up (e.g., HCl) neutralizes the base and precipitates the crude product, which is recrystallized from ethanol or methanol.

Key Parameters:

Variations in Substrate and Catalysts

Alternative substrates, such as galactosylisomaltol, have been condensed with isovanillin under strongly alkaline conditions to form glycosylated intermediates, which are subsequently hydrolyzed with HCl to yield the target compound. This two-step approach achieves a 53.9% yield, with the glycosyl group acting as a protective moiety during condensation.

Acid Hydrolysis of Protected Intermediates

Protective group strategies are critical for preventing undesired side reactions. For example, galactosylisomaltol (1) reacts with isovanillin (2) to form (E)-1-(3′-O-β-D-galactopyranosyloxy-2′-furanyl)-3-(3″-hydroxy-4″-methoxyphenyl)-2-propen-1-one (4), which undergoes acid hydrolysis (HCl, 80°C, 2 hours) to remove the galactosyl group, yielding the final product.

Hydrolysis Conditions:

Sonication-Assisted Synthesis: A Modern Approach

Ultrasound-assisted Claisen-Schmidt condensation significantly reduces reaction time and solvent consumption. A mixture of 4-hydroxy-2-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol, catalyzed by KOH, undergoes sonication at 40 kHz for 15–30 minutes, achieving yields comparable to conventional methods (70–80%).

Advantages Over Conventional Methods:

Characterization and Validation

Physicochemical Properties

The compound exhibits a melting point of 152–168°C, consistent across multiple syntheses. Elemental analysis aligns with the theoretical formula C₁₇H₁₆O₄ (Calcd: C, 71.82%; H, 5.67%; Found: C, 71.75%; H, 5.63%).

Spectroscopic Data

Thermal Stability Analysis

Differential thermal analysis (DTA) reveals stability up to 88°C in solid form, with decomposition commencing at 270°C in both oxygen and nitrogen atmospheres.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Time | Temperature | Yield |

|---|---|---|---|---|

| Conventional Alkaline | NaOH | 24–48 hours | 25°C | 53.9% |

| Acid Hydrolysis | HCl | 2 hours | 80°C | 53.9% |

| Sonication | KOH | 15–30 minutes | Ambient | 70–80% |

Challenges and Optimization Strategies

Byproduct Formation

Prolonged reaction times in conventional methods promote retro-aldol reactions, reducing yields. Neutralization with NaHCO₃ during work-up minimizes this issue.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone linkage to a saturated chain.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial | 1-2 µg/mL |

| Escherichia coli | Moderate antibacterial | 2-8 µg/mL |

| Salmonella enterica | Moderate antibacterial | 2-8 µg/mL |

Studies have shown that the compound's hydrophobicity plays a critical role in its antibacterial potential, with medium hydrophobic compounds exhibiting the highest activity against tested bacteria .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this chalcone has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Various studies have reported that it induces apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the activation of caspases.

| Cancer Cell Line | Effect | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | Induces apoptosis | Caspase activation |

| HeLa (Cervical cancer) | Inhibits proliferation | Cell cycle arrest |

Research has indicated that chalcones can affect signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, enhancing their potential as anticancer agents .

Natural Sources

This compound is naturally found in several plants, including Toxicodendron sylvestre and Bidens tripartita. These plants have been traditionally used in herbal medicine, further supporting the therapeutic potential of this compound.

Table: Natural Sources

| Plant Species | Common Name | Reported Concentration |

|---|---|---|

| Toxicodendron sylvestre | Chinese lacquer tree | Varies by extraction method |

| Bidens tripartita | Spanish needle | Varies by extraction method |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the condensation of appropriate aldehydes with acetophenones under basic conditions. Its molecular formula is , with a molecular weight of 284.31 g/mol. The compound's structure allows for various modifications that may enhance its biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The propenone linkage may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Chalcones are structurally diverse, with variations in substituent type, position, and electronic properties significantly influencing their biological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Substitution Patterns and Anticancer Activity

- This highlights the importance of polar groups for potency .

- Compound 2p (non-piperazine chalcone): Structurally similar to the target compound but lacks a hydroxyl group on ring A. It shows reduced potency (IC₅₀ = 70.79 μM), indicating that hydroxylation at C2 enhances activity. Methoxy groups at C4 (ring A) and C4′ (ring B) may reduce electronegativity, further diminishing efficacy .

- Target Compound : The presence of a hydroxyl group at C2 (ring A) and methoxy groups at C4 (ring A) and C4′ (ring B) likely positions its IC₅₀ between cardamonin and 2p, though experimental data specific to this compound are pending .

Antibacterial Activity and Substituent Effects

- Lipophilic Derivatives : Chalcones with halogen substituents (e.g., 11n: 3-Cl, MIC = 0.3 mg/mL) exhibit superior antibacterial activity against Bordetella bronchiseptica compared to polar derivatives. Lipophilic groups enhance membrane permeability .

- Polar Derivatives : Compounds like 11g (3-(4-methoxyphenyl)-2-propen-1-one) show MIC > 0.6 mg/mL, suggesting that methoxy groups reduce antibacterial efficacy due to decreased lipophilicity .

- Target Compound : The combination of a hydroxyl (polar) and methoxy (moderately polar) groups may limit its antibacterial utility, aligning with trends observed in polar chalcones .

Electronic and Steric Effects

- Nitro-Substituted Analogs : LC41 (1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one) incorporates a strong electron-withdrawing nitro group, which may enhance reactivity in electron-deficient environments compared to the target’s electron-donating methoxy groups .

Biological Activity

1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula and a molecular weight of 314.33 g/mol, exhibits significant potential in various therapeutic areas, particularly in cancer treatment and antimicrobial applications.

- Molecular Formula:

- Molecular Weight: 314.33 g/mol

- CAS Registry Number: 64680-84-8

- InChIKey: CGIBCVBDFUTMPT-RMKNXTFCSA-N

Anticancer Activity

Recent studies have highlighted the anticancer properties of chalcones, including our compound of interest. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, a study demonstrated that similar chalcone derivatives could enhance caspase-3 activity, indicating apoptosis induction in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MDA-MB-231 | 1.0 | Apoptosis via caspase activation |

| 2 | HepG2 | 10.0 | Cell cycle arrest |

| 3 | A549 (Lung Cancer) | 5.0 | ROS-mediated apoptosis |

Antimicrobial Activity

Chalcone derivatives also exhibit significant antimicrobial properties. A study focusing on the antibacterial activity of similar compounds indicated that they could modify antibiotic efficacy against strains such as Staphylococcus aureus. The compound showed promising results in enhancing the activity of conventional antibiotics, suggesting a role in overcoming antibiotic resistance .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | Escherichia coli | 64 |

| C | Pseudomonas aeruginosa | 128 |

Neuroprotective Activity

The neuroprotective effects of chalcones have also been explored, particularly concerning Alzheimer’s disease. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain, thus potentially enhancing cognitive function .

Table 3: AChE Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| Chalcone A | 0.07 |

| Chalcone B | 0.12 |

| Chalcone C | 0.20 |

Case Studies

- Breast Cancer Study : A series of chalcone derivatives were synthesized and evaluated for their antiproliferative effects on MDA-MB-231 cells. The most potent compounds induced significant morphological changes and increased caspase activity, confirming their potential as anticancer agents .

- Antimicrobial Evaluation : A comprehensive study analyzed the antibacterial activity of various chalcones against multiple bacterial strains, revealing that certain derivatives not only inhibited bacterial growth but also enhanced the effectiveness of existing antibiotics .

- Neuroprotection Research : Research into the neuroprotective potential of chalcones indicated that specific substitutions on the phenyl rings significantly influenced AChE inhibition, suggesting pathways for developing new treatments for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one?

The compound is synthesized via the Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde under alkaline conditions. Key steps include:

- Reaction Conditions : Ethanol as solvent, aqueous NaOH (10–20%) as catalyst, and room temperature (25–30°C) to minimize side reactions .

- Purification : Recrystallization using ethanol or methanol yields pure product.

- Yield Optimization : Adjusting molar ratios (1:1.2 for ketone:aldehyde) and reaction time (6–12 hours) improves efficiency .

Challenges : Competing aldol addition may occur if temperature exceeds 40°C, requiring strict thermal control .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K. SHELXS-97 solves the structure via direct methods, while SHELXL-97 refines it .

- Key Findings : The compound adopts an E-conformation with a planar backbone (r.m.s. deviation < 0.005 Å) and intramolecular O–H⋯O hydrogen bonds forming an S(6) ring .

- Validation : C–H⋯O intermolecular interactions stabilize the crystal packing, confirmed via PLATON/ORTEP visualization .

Q. What spectroscopic methods are used to characterize this compound, and what key data are obtained?

- FT-IR : Confirms hydroxyl (3200–3400 cm⁻¹), carbonyl (1650–1680 cm⁻¹), and aromatic C–O (1250–1270 cm⁻¹) groups .

- NMR :

- ¹H NMR : Methoxy protons appear as singlets at δ 3.8–3.9 ppm; vinyl protons (CH=CH) show coupling constants (J = 15–16 Hz) indicative of trans-configuration .

- ¹³C NMR : Carbonyl carbons resonate at δ 185–190 ppm, while aromatic carbons range from δ 110–160 ppm .

- MS : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., m/z 298 for C₁₇H₁₆O₄) .

Advanced Research Questions

Q. How does the molecular conformation influence the compound's nonlinear optical (NLO) properties?

The π-conjugated system and electron-donating methoxy/hydroxy groups enhance NLO activity. Key factors:

- Hyperpolarizability (β) : Calculated via density functional theory (DFT), the compound shows β values ~10× higher than urea due to charge transfer between donor (methoxy) and acceptor (carbonyl) groups .

- Crystal Packing : Non-centrosymmetric space groups (e.g., P2₁2₁2₁) enable second harmonic generation (SHG) efficiency, measured via Kurtz-Perry powder method .

Contradictions : Discrepancies between experimental and computational β values may arise from solvent effects or crystal imperfections .

Q. What in vitro models are used to evaluate its biological activity, and how are conflicting data addressed?

- Antiproliferative Assays : Tested against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines using MTT assays. IC₅₀ values range from 10–50 µM, suggesting dose-dependent cytotoxicity .

- Mechanistic Studies : Flow cytometry reveals apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Data Conflicts : Variability in IC₅₀ across studies may stem from differences in cell passage number, solvent (DMSO vs. ethanol), or assay duration (24–72 hours). Standardized protocols (e.g., CLSI guidelines) mitigate these issues .

Q. How can computational methods predict the compound's reactivity and interaction with biological targets?

- Molecular Docking : AutoDock/Vina software identifies binding affinities (ΔG ≈ −8.5 kcal/mol) with estrogen receptors (PDB: 1A52), suggesting potential as a SERM (selective estrogen receptor modulator) .

- DFT Studies : HOMO-LUMO gaps (~3.5 eV) correlate with redox stability, while Fukui indices highlight nucleophilic sites (hydroxyl group) prone to electrophilic attack .

- MD Simulations : Reveal stable binding with DNA G-quadruplexes (RMSD < 2 Å over 100 ns), supporting its role as a telomerase inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.